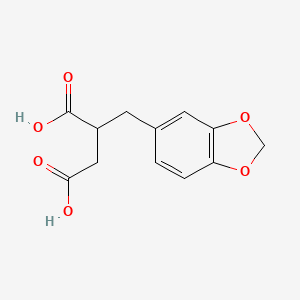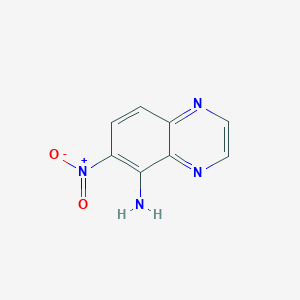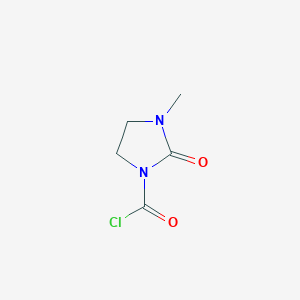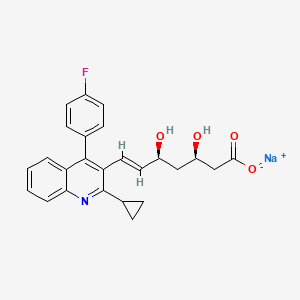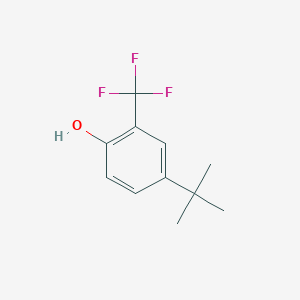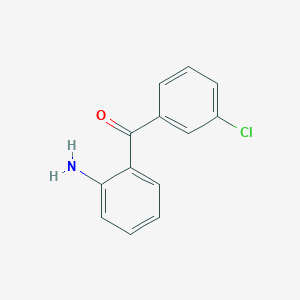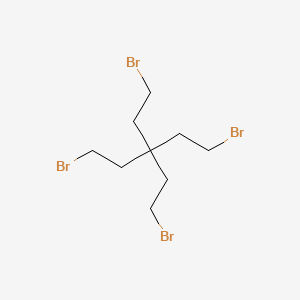
1,5-Dibromo-3,3-bis(2-bromoethyl)pentane
描述
1,5-Dibromo-3,3-bis(2-bromoethyl)pentane is an organic compound that belongs to the class of halogenated hydrocarbons It is characterized by the presence of multiple bromine atoms attached to a pentane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane typically involves the bromination of 3,3-bis(2-bromoethyl)pentane. This can be achieved through the following steps:
Starting Material: 3,3-bis(2-bromoethyl)pentane.
Bromination: The starting material is subjected to bromination using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
化学反应分析
Types of Reactions
1,5-Dibromo-3,3-bis(2-bromoethyl)pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used. The reactions are often conducted at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of the original compound, such as alcohols, ethers, or amines.
Elimination Reactions: The major products are alkenes or alkynes, depending on the reaction conditions.
Reduction Reactions: The major products are the corresponding hydrocarbons with the bromine atoms replaced by hydrogen atoms.
科学研究应用
1,5-Dibromo-3,3-bis(2-bromoethyl)pentane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its multiple bromine atoms make it a versatile intermediate for various substitution and elimination reactions.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated analogs of bioactive molecules.
Material Science: It is used in the preparation of brominated polymers and other materials with specific properties, such as flame retardancy.
Biological Studies: The compound can be used as a probe to study the effects of brominated compounds on biological systems, including their interactions with enzymes and other biomolecules.
作用机制
The mechanism of action of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes or alkynes. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles or bases used.
相似化合物的比较
1,5-Dibromo-3,3-bis(2-bromoethyl)pentane can be compared with other halogenated hydrocarbons, such as:
1,5-Dichloro-3,3-bis(2-chloroethyl)pentane: Similar in structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and physical properties due to the difference in halogen atoms.
1,5-Diiodo-3,3-bis(2-iodoethyl)pentane: Similar in structure but with iodine atoms. Iodine is larger and less electronegative than bromine, which can affect the compound’s reactivity and interactions.
1,5-Dibromo-3,3-bis(2-chloroethyl)pentane: A mixed halogenated compound with both bromine and chlorine atoms. This compound may exhibit unique reactivity due to the presence of different halogens.
The uniqueness of this compound lies in its multiple bromine atoms, which provide a high degree of reactivity and versatility in chemical synthesis. The presence of bromine atoms also imparts specific physical and chemical properties that can be advantageous in various applications.
属性
IUPAC Name |
1,5-dibromo-3,3-bis(2-bromoethyl)pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Br4/c10-5-1-9(2-6-11,3-7-12)4-8-13/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUBUMYDZKJTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CCBr)(CCBr)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348878 | |
| Record name | 1,5-dibromo-3,3-bis(2-bromoethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5794-98-9 | |
| Record name | 1,5-dibromo-3,3-bis(2-bromoethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




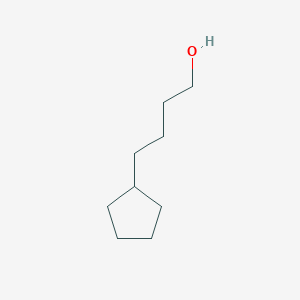
![2-Oxaspiro[4.4]nonan-1-one](/img/structure/B3053979.png)
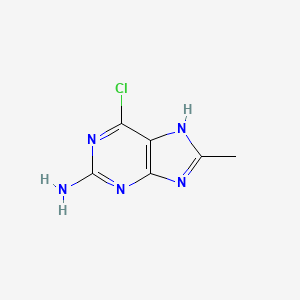
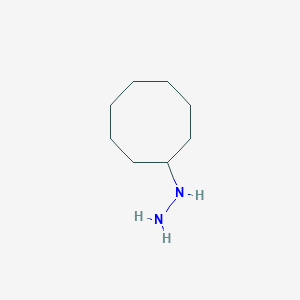
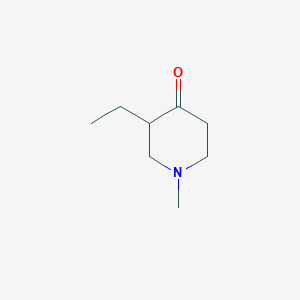
![6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3053988.png)
